molecular formula C12H14N2O3 B1301768 5-Nitro-2-(piperidin-1-yl)benzaldehyde CAS No. 30742-60-0

5-Nitro-2-(piperidin-1-yl)benzaldehyde

Cat. No. B1301768
CAS RN: 30742-60-0
M. Wt: 234.25 g/mol
InChI Key: WPONLEWKUHGAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the empirical formula C12H14N2O3 and a molecular weight of 234.25 . It is used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines, and NR2B selective NMDA receptor antagonists .


Synthesis Analysis

The synthesis of 5-nitro-2-(piperidin-1-yl)benzaldehyde involves the reaction of 2-fluoro-5-nitrobenzaldehyde with piperidine in the presence of DIPEA in DMF. The mixture is stirred overnight at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(piperidin-1-yl)benzaldehyde consists of a piperidine ring that adopts a chair conformation and the aryl substituent occupies an equatorial position .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as 5-Nitro-2-(piperidin-1-yl)benzaldehyde, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.

Antiviral Applications

These compounds also have antiviral properties . They can be used in the development of new antiviral drugs, which are crucial in the fight against diseases like HIV, influenza, and COVID-19.

Antimalarial Applications

Piperidine derivatives are used in the development of antimalarial drugs . Malaria is a major global health issue, and the development of new antimalarial drugs is of utmost importance.

Antimicrobial and Antifungal Applications

These compounds have antimicrobial and antifungal properties . They can be used in the development of new drugs to treat a variety of bacterial and fungal infections.

Anti-inflammatory Applications

Piperidine derivatives have been shown to have anti-inflammatory properties . They can be used in the development of new anti-inflammatory drugs, which can be used to treat conditions like arthritis and inflammatory bowel disease.

Anti-Alzheimer’s Applications

Piperidine derivatives are being utilized in the development of drugs to treat Alzheimer’s disease . Alzheimer’s is a degenerative brain disease that causes problems with memory, thinking, and behavior.

properties

IUPAC Name

5-nitro-2-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPONLEWKUHGAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371819
Record name 5-Nitro-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(piperidin-1-yl)benzaldehyde

CAS RN

30742-60-0
Record name 5-Nitro-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the structural significance of the piperidine ring in 5-Nitro-2-(piperidin-1-yl)benzaldehyde?

A1: The abstract states that the piperidine ring in 5-Nitro-2-(piperidin-1-yl)benzaldehyde adopts a chair conformation, with the aryl substituent occupying an equatorial position []. This information is relevant for understanding the molecule's overall three-dimensional shape, which can influence its interactions with other molecules and its potential biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.